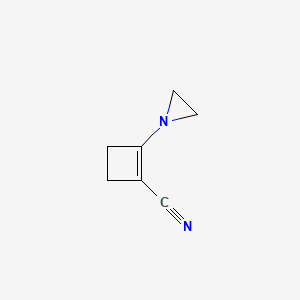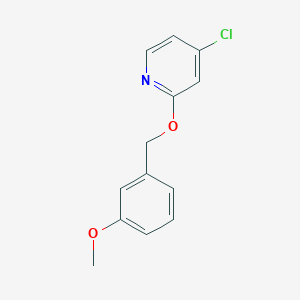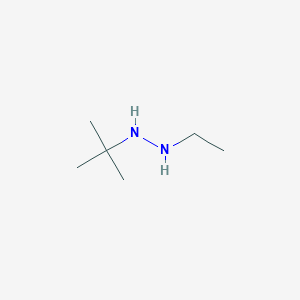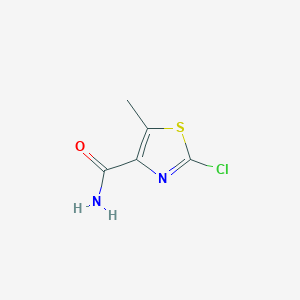
4-fluoro-1H-pyrrol-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-1H-pyrrol-3-ol is a fluorinated derivative of pyrrole, a five-membered heterocyclic compound containing nitrogen Pyrroles are known for their presence in many biologically active molecules and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-1H-pyrrol-3-ol can be achieved through several methods. One common approach involves the direct fluorination of pyrrole derivatives. For instance, electrophilic fluorination using reagents like xenon difluoride can introduce the fluorine atom at the desired position . Another method involves the use of fluorinated building blocks in cyclization reactions to form the pyrrole ring with the fluorine atom already in place .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. These methods often employ continuous flow reactors and optimized reaction conditions to achieve efficient production. The choice of reagents and catalysts is crucial to minimize by-products and ensure the desired regioselectivity .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluoro-1H-pyrrol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole oxides, while substitution reactions can produce a wide range of functionalized pyrrole derivatives .
Wissenschaftliche Forschungsanwendungen
4-Fluoro-1H-pyrrol-3-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex fluorinated heterocycles and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists due to its unique structural properties.
Industry: The compound finds applications in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 4-fluoro-1H-pyrrol-3-ol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The exact pathways and targets depend on the specific application, but common mechanisms include inhibition of enzyme activity and modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
2-Fluoropyrrole: Another fluorinated pyrrole with the fluorine atom at the 2-position.
3-Fluoropyrrole: Fluorine is positioned at the 3-position, altering its reactivity and biological properties.
4-Chloro-1H-pyrrol-3-ol: A chlorinated analogue with similar structural features but different chemical behavior.
Uniqueness: 4-Fluoro-1H-pyrrol-3-ol is unique due to the specific positioning of the fluorine atom, which can significantly influence its electronic properties and reactivity. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials .
Eigenschaften
Molekularformel |
C4H4FNO |
|---|---|
Molekulargewicht |
101.08 g/mol |
IUPAC-Name |
4-fluoro-1H-pyrrol-3-ol |
InChI |
InChI=1S/C4H4FNO/c5-3-1-6-2-4(3)7/h1-2,6-7H |
InChI-Schlüssel |
PHCPXYIMKUZOPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CN1)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1H-pyrazolo[3,4-c]pyridin-5-yl)methanamine](/img/structure/B11925103.png)












